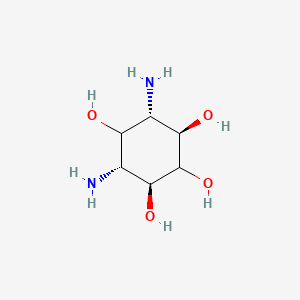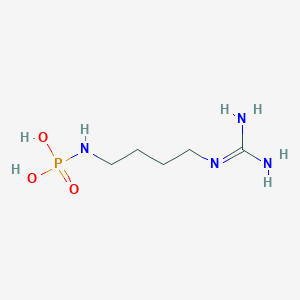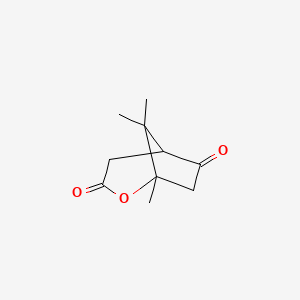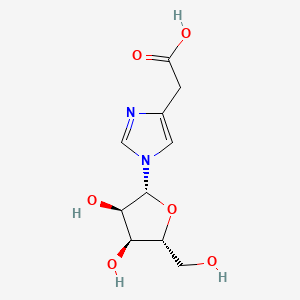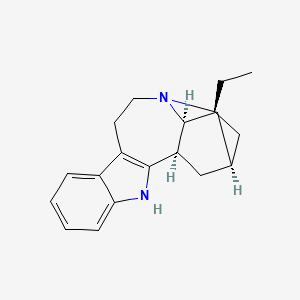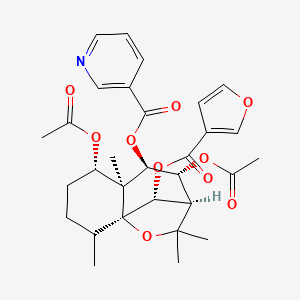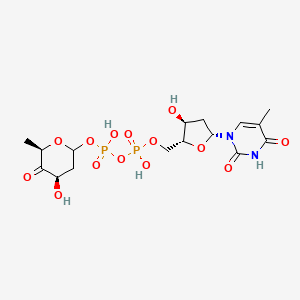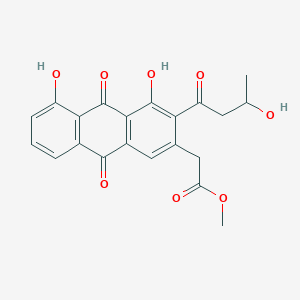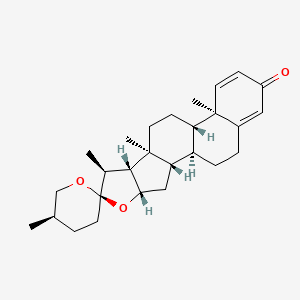
1-Dehydrodiosgenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydrodiosgenone is a natural product found in Solanum and Streptomyces virginiae with data available.
Scientific Research Applications
Biotechnological Processes
1-Dehydrodiosgenone has been studied for its role in biotechnological processes. Saunders, Hardman, and Cheetham (1985) demonstrated the use of a hydrophobic resin polydimethylsiloxane in steroid transformations. This resin preferentially accumulates steroids based on their hydrophobicity, leading to higher yields of 1-dehydrodiosgenone. This research illustrates the potential of biotechnological processes where simultaneous reaction, product isolation, and purification occur, highlighting the importance of 1-dehydrodiosgenone in such applications (Saunders, Hardman, & Cheetham, 1985).
Catalytic and Chemical Transformations
The use of 1-dehydrodiosgenone extends to various catalytic and chemical transformations. Sattler, Ruiz‐Martinez, Santillan‐Jimenez, and Weckhuysen (2014) conducted a comprehensive study on the catalytic dehydrogenation of light alkanes on metals and metal oxides, which is relevant for the production of light olefins. This research provides insights into how 1-dehydrodiosgenone might be involved in such catalytic processes, especially considering its potential in chemical reactions involving hydrocarbons (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).
Enzymatic Reactions and Metabolic Pathways
The role of 1-dehydrodiosgenone in enzymatic reactions and metabolic pathways has also been a subject of study. Morawski, Casy, Illaszewicz, Griengl, and Ribbons (1997) explored the stereochemical course of two arene-cis-diol dehydrogenases specifically induced in Pseudomonas putida. Their study provides insights into how these enzymes, which are involved in the catabolism of nonphenolic arenes, interact with compounds like 1-dehydrodiosgenone. This research is crucial for understanding the metabolic pathways and enzymatic reactions where 1-dehydrodiosgenone plays a role (Morawski, Casy, Illaszewicz, Griengl, & Ribbons, 1997).
Green Chemistry Applications
Zhang, Yu, Ji, and Huang (2012) studied the efficient dehydration of bio-based 2,3-butanediol to butanone over boric acid-modified HZSM-5 zeolites. Their research contributes to the field of green chemistry by providing an alternative method for producing butanone, a process where 1-dehydrodiosgenone could potentially be involved. This study emphasizes the importance of 1-dehydrodiosgenone in developing sustainable and environmentally friendly chemical processes (Zhang, Yu, Ji, & Huang, 2012).
properties
CAS RN |
2137-22-6 |
|---|---|
Product Name |
1-Dehydrodiosgenone |
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
QEGQIJLALWETNE-CLGLNXEMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1 |
Other CAS RN |
2137-22-6 |
synonyms |
diosgenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



